molecular formula C5H7Cl B1584234 1-Chloro-2-pentyne CAS No. 22592-15-0

1-Chloro-2-pentyne

Cat. No.: B1584234
CAS No.: 22592-15-0
M. Wt: 102.56 g/mol
InChI Key: JBKXDMAPOZZDCE-UHFFFAOYSA-N
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Description

1-Chloro-2-pentyne is an organic compound with the molecular formula C5H7Cl. It is a derivative of pentyne, where a chlorine atom is attached to the first carbon of the alkyne chain. This compound is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-pentyne undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The triple bond can participate in addition reactions, such as hydrogenation and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Hydrogenation: Using catalysts like palladium or platinum.

    Halogenation: Using halogens like bromine or chlorine.

    Oxidation: Using oxidizing agents like potassium permanganate.

Major Products:

    Hydrogenation: Produces 2-pentene or pentane.

    Halogenation: Produces dihaloalkanes.

    Oxidation: Produces carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-2-pentyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-pentyne involves its reactivity due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond makes the compound highly reactive in addition reactions, while the chlorine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

    1-Pentyne: A similar alkyne without the chlorine atom.

    2-Pentyne: The parent compound without the chlorine substitution.

    1-Chloro-2-pentyne: A positional isomer with the chlorine atom on the second carbon.

Uniqueness: this compound is unique due to the combination of the alkyne triple bond and the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs .

Properties

IUPAC Name

1-chloropent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKXDMAPOZZDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066811
Record name 2-Pentyne, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22592-15-0
Record name 1-Chloro-2-pentyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22592-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022592150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentyne, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentyne, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloropent-2-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.996
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Record name 1-CHLORO-2-PENTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3LZS61HD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The paper mentions "cation effects on migratory aptitudes of groups". Can you elaborate on how the choice of alkali metal might influence the reaction outcome with a compound like 1-chloro-2-pentyne?

A1: While the paper doesn't directly investigate this compound, we can extrapolate from its core findings. The study demonstrates that reactions of similar chlorinated alkynes with alkali metals involve carbanion intermediates. [] The nature of the alkali metal cation (e.g., lithium, sodium, potassium) can significantly impact the stability and reactivity of these carbanion intermediates. Different cations can coordinate to the carbanion and surrounding molecules with varying strength, influencing the migratory aptitude of groups during rearrangement steps. This means that the choice of alkali metal could potentially dictate which products are favored in these reactions.

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